molecular formula C12H16O3 B8262534 4-Isopropyl-3,5-dimethoxybenzaldehyde

4-Isopropyl-3,5-dimethoxybenzaldehyde

Cat. No.: B8262534
M. Wt: 208.25 g/mol
InChI Key: ZFQFDCIZQIYJRV-UHFFFAOYSA-N
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Description

4-Isopropyl-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a valuable intermediate in organic chemistry, facilitating the synthesis of more complex molecules through various reactions such as condensation, reduction, and oxidation . Its aromatic structure and functional groups enable a wide variety of transformations in chemical synthesis.

Chemical Reactions Analysis

4-Isopropyl-3,5-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Scientific Research Applications

4-Isopropyl-3,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Isopropyl-3,5-dimethoxybenzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For example, as a redox-active compound, it can enhance the antifungal activity of certain drugs by acting as a chemosensitizer . This involves the modulation of redox-sensitive pathways and the generation of reactive oxygen species that can damage fungal cells.

Comparison with Similar Compounds

4-Isopropyl-3,5-dimethoxybenzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3,5-dimethoxy-4-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFDCIZQIYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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